molecular formula C6H6BrNNaO2S+ B231997 Benzenesulfonamide, N-bromo-, sodium salt CAS No. 16917-09-2

Benzenesulfonamide, N-bromo-, sodium salt

Cat. No. B231997
CAS RN: 16917-09-2
M. Wt: 259.08 g/mol
InChI Key: KMLAGKAPWJDAGE-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are known for their wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .


Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which are benzenesulfonamide derivatives, has been described in a study . These derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .


Molecular Structure Analysis

The structure of benzenesulfonamide derivatives was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was analyzed by X-ray diffraction . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .


Chemical Reactions Analysis

Benzenesulfonamide derivatives exhibit the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives were analyzed using vibrational frequencies . This revealed some physicochemical properties of the title compound .

Future Directions

The future directions of research on benzenesulfonamide derivatives could involve further exploration of their anticancer and antimicrobial properties . Additionally, more studies could be conducted to understand their mechanism of action and to develop novel antiproliferative agents .

properties

IUPAC Name

sodium;N-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLAGKAPWJDAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NBr.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNNaO2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-bromo-, sodium salt

CAS RN

16917-09-2
Record name Bromamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016917092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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